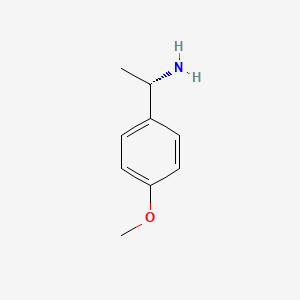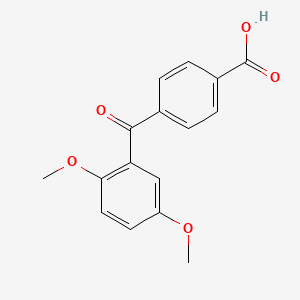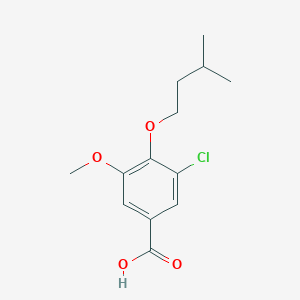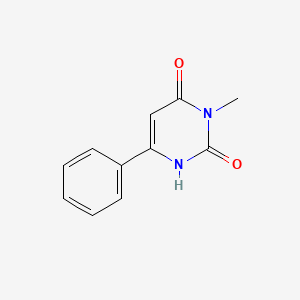
3-methyl-6-phenyl-1H-pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-methyl-6-phenyl-1H-pyrimidine-2,4-dione” is a chemical compound that belongs to the class of pyrimidinediones . Pyrimidinediones are characterized by a pyrimidine ring substituted with two carbonyl groups .
Synthesis Analysis
The synthesis of pyrimidinedione derivatives, including “3-methyl-6-phenyl-1H-pyrimidine-2,4-dione”, has been reported in several studies . For instance, one study reported the synthesis of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues as potential inhibitors against PARP-1 . Another study reported the synthesis of 3-methyl-1-(phenyl)-6-(H1-1,2,4-triazole-1-yl) pyrimidine-2,4-(H1, H3) dione .Molecular Structure Analysis
The molecular structure of “3-methyl-6-phenyl-1H-pyrimidine-2,4-dione” can be analyzed based on its IUPAC name and the class of compounds it belongs to. As a pyrimidinedione, it contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The “3-methyl” and “6-phenyl” parts of the name suggest that there are methyl and phenyl groups attached to the 3rd and 6th positions of the pyrimidine ring, respectively .Chemical Reactions Analysis
The chemical reactions involving “3-methyl-6-phenyl-1H-pyrimidine-2,4-dione” can be inferred from the reactions of similar pyrimidinedione derivatives. For instance, one study reported the synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives through a series of reactions, including Knoevenagel–Michael addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-methyl-6-phenyl-1H-pyrimidine-2,4-dione” can be inferred from the properties of similar compounds. For instance, one study reported the synthesis of a similar compound and provided its NMR data .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound 3-Methyl-6-Phenyl-1H-Pyrimidine-2,4-Dione has been synthesized and structurally analyzed. Studies have focused on the synthesis of various derivatives, including pyrido[2,3-d]pyrimidine heterocycle derivatives, exploring their spectral and structural characteristics through techniques like NMR, UV-visible, FT-IR spectroscopy, and single-crystal X-ray diffraction analysis. Computational methods like density functional theory (DFT) and time-dependent (TD-DFT) computation have also been employed to analyze the electronic structures of these derivatives (Ashraf et al., 2019).
Antimicrobial Activity
- 3-Methyl-6-Phenyl-1H-Pyrimidine-2,4-Dione derivatives have been investigated for their antimicrobial properties. For instance, a study synthesized and evaluated the antimicrobial activity of compounds like 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones against strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis (Vlasov et al., 2015).
Antioxidant Properties
- The compound has been synthesized and tested for its activity as an antioxidant. The reaction optimization involved variables like reaction time, temperature, amount of catalyst, and solvent. It was found that one of the synthesized compounds had better activity compared to the others, as indicated by its IC50 value (Cahyana et al., 2020).
Structural and Molecular Insights
- Studies have been conducted to understand the crystal and molecular structure of derivatives of 3-Methyl-6-Phenyl-1H-Pyrimidine-2,4-Dione. Investigations using X-ray crystal structure determination have provided insights into the formation of centrosymmetric dimers and the conformation of various derivatives in these compounds (Wolska & Herold, 2002).
Safety And Hazards
Direcciones Futuras
The future directions for the study of “3-methyl-6-phenyl-1H-pyrimidine-2,4-dione” and similar compounds could involve further exploration of their potential as therapeutic agents, given their activity against proteins like PARP-1 . Additionally, more studies could be conducted to fully understand their synthesis, properties, and mechanisms of action.
Propiedades
IUPAC Name |
3-methyl-6-phenyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-10(14)7-9(12-11(13)15)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVQVOGHJZJMBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367976 |
Source


|
| Record name | 3-methyl-6-phenyl-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-6-phenyl-1H-pyrimidine-2,4-dione | |
CAS RN |
61736-36-5 |
Source


|
| Record name | 3-methyl-6-phenyl-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

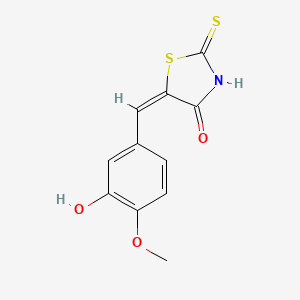
![{4-[(Trifluoromethyl)sulfonyl]phenyl}hydrazine](/img/structure/B1349468.png)
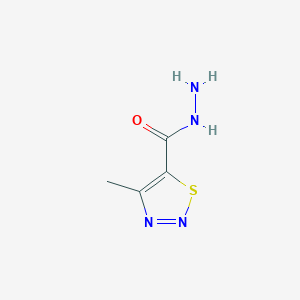
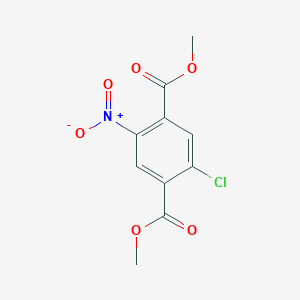
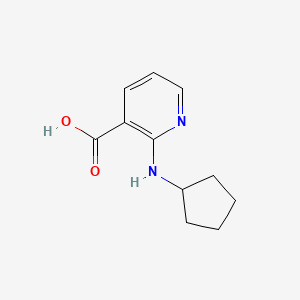
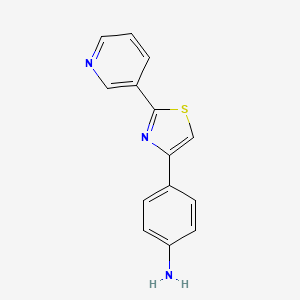
![2-[3-(2,4-Difluoroanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1349482.png)
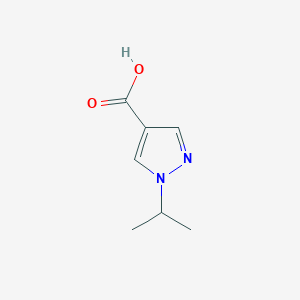
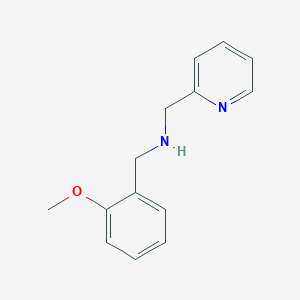
![2-[(4-methoxyphenyl)carbamoyl]benzoic Acid](/img/structure/B1349490.png)
![2-[Acetyl(methyl)amino]benzoic acid](/img/structure/B1349492.png)
